

An In-depth Technical Guide to CB2R Probe 1 for Neuroinflammation Research

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Compound of Interest

Compound Name: CB2R probe 1

Cat. No.: B11932288

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Introduction

The cannabinoid receptor 2 (CB2R) has emerged as a significant therapeutic target in the study of neuroinflammation, a key process in the pathophysiology of various neurodegenerative diseases. Unlike the CB1 receptor, which is primarily associated with psychoactive effects, CB2R is predominantly expressed on immune cells, including microglia, the resident immune cells of the central nervous system. Under inflammatory conditions, CB2R expression is significantly upregulated, making it a valuable biomarker for neuroinflammatory processes. Fluorescent probes that selectively target CB2R are crucial tools for visualizing and quantifying these changes, offering insights into disease progression and the efficacy of therapeutic interventions. This technical guide focuses on "**CB2R probe 1**," also known as compound 28 from the foundational study by Spinelli et al. (2020), a fluorescent ligand designed for the detection of the cannabinoid type 2 receptor.

Core Compound Specifications

CB2R probe 1 is a synthetic fluorescent ligand built upon an N-adamantyl-4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold. This core structure is responsible for its binding affinity to the CB2 receptor. A fluorescent moiety is attached via a linker, enabling detection through fluorescence-based techniques.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of **CB2R probe 1**, providing a clear comparison of its binding characteristics and photophysical properties.

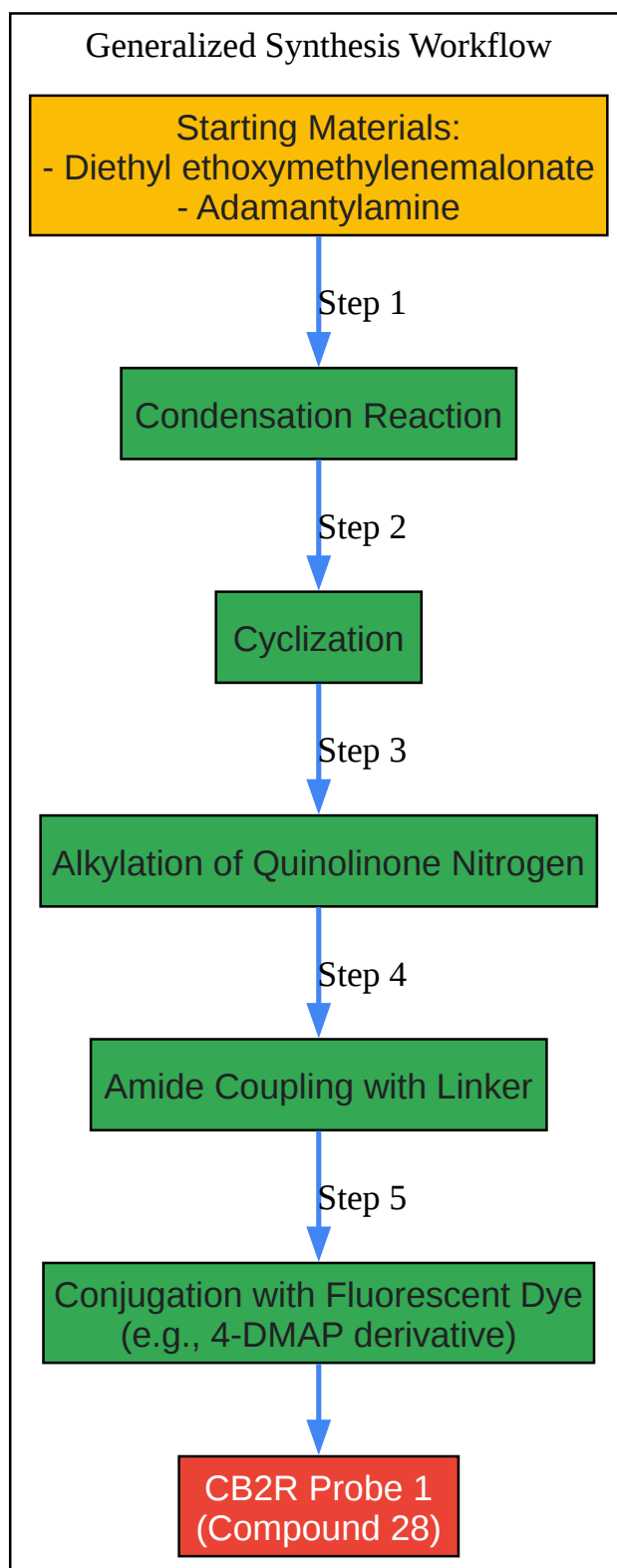
Parameter	Value	Receptor/Condition	Reference
Binding Affinity (K _i)	130 nM	Human CB2 Receptor	
Binding Affinity (K _i)	No affinity reported	Human CB1 Receptor	
Fluorescent Moiety	4-dimethylaminophthalimide (4-DMAP)	-	
Excitation Wavelength (λ _{ex})	Not explicitly stated	PBS (pH 7.4) with 0.1% DMSO	
Emission Wavelength (λ _{em})	Not explicitly stated	PBS (pH 7.4) with 0.1% DMSO	

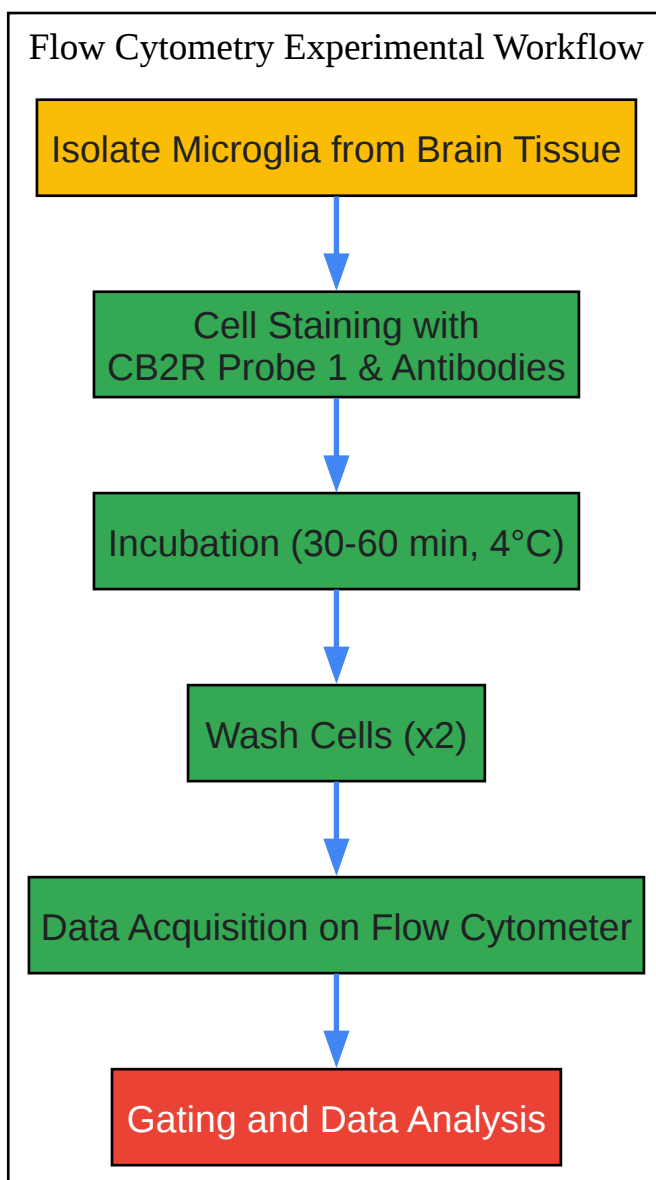
Experimental Protocols

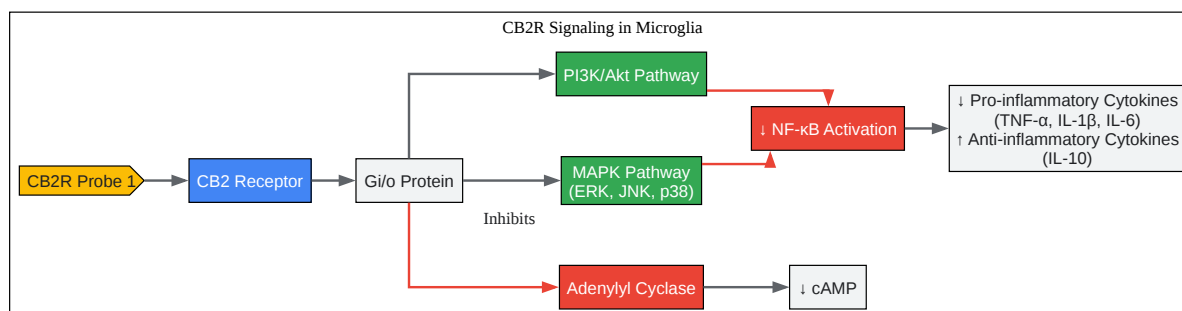
Detailed experimental protocols are essential for the successful application of **CB2R probe 1**. While the original study by Spinelli et al. provides a framework, the following sections offer more detailed methodologies for key experiments, incorporating best practices from related studies on similar compounds.

Synthesis of CB2R Probe 1 (Compound 28)

The synthesis of **CB2R probe 1** involves a multi-step chemical process. A generalized workflow for the synthesis of the N-adamantyl-4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold and subsequent attachment of the fluorescent reporter is outlined below. Note: The specific, detailed synthesis protocol for compound 28 is proprietary to the original research and is not publicly available. This represents a generalized approach based on the known chemical class.







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